
(2-Chloro-4-methoxyphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-methoxyphenyl)methanesulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a phenyl ring substituted with a chlorine atom at the second position and a methoxy group at the fourth position. This compound is used as an intermediate in various chemical reactions and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2-Chloro-4-methoxyphenyl)methanesulfonyl chloride typically begins with 2-chloro-4-methoxyphenol.
Sulfonylation Reaction: The phenol is reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Chloro-4-methoxyphenyl)methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: (2-Chloro-4-methoxyphenyl)methanesulfonyl chloride is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Polymer Chemistry: It is used in the modification of polymers to introduce sulfonyl chloride groups, which can further react to form functionalized polymers.
Mechanism of Action
Mechanism:
Electrophilic Nature: The sulfonyl chloride group in (2-Chloro-4-methoxyphenyl)methanesulfonyl chloride is highly electrophilic, making it reactive towards nucleophiles.
Reaction Pathways: The compound reacts with nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion.
Molecular Targets and Pathways:
Sulfonylation Reactions: The compound targets nucleophilic sites in molecules, leading to the formation of sulfonylated products.
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the phenyl ring and specific substitutions.
(4-Chloro-2-fluorophenyl)methanesulfonyl Chloride: Similar structure with different halogen substitutions.
Uniqueness:
Substitution Pattern: The presence of both chlorine and methoxy groups on the phenyl ring makes (2-Chloro-4-methoxyphenyl)methanesulfonyl chloride unique in its reactivity and applications compared to other sulfonyl chlorides.
Properties
Molecular Formula |
C8H8Cl2O3S |
|---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
(2-chloro-4-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c1-13-7-3-2-6(8(9)4-7)5-14(10,11)12/h2-4H,5H2,1H3 |
InChI Key |
ARDBZOHFKXVNJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


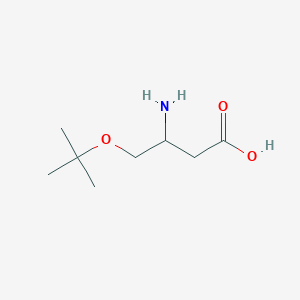
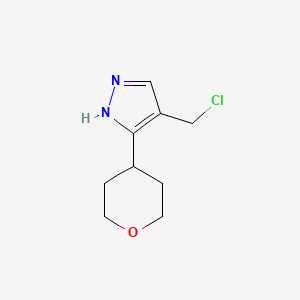



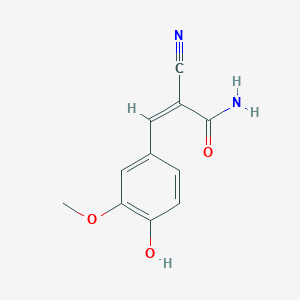
![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)

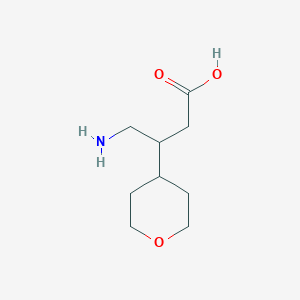
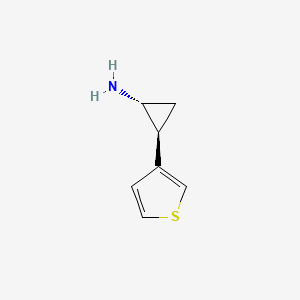
![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)



